molecular formula C7H10BrN3O2 B14032376 5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole

5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole

Cat. No.: B14032376
M. Wt: 248.08 g/mol
InChI Key: KONPPPQGNRDYNO-UHFFFAOYSA-N
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Description

5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with bromine, tert-butyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole typically involves the nitration of 5-Bromo-1-(tert-butyl)-1H-pyrazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride in ethanol are commonly used.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyrazoles.

    Reduction Reactions: The major product is 5-Bromo-1-(tert-butyl)-4-amino-1H-pyrazole.

    Oxidation Reactions: Products vary based on the specific oxidizing agent and conditions used.

Scientific Research Applications

5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Chemical Biology: It serves as a probe or ligand in studies involving biological systems, helping to elucidate the function of various biomolecules.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the bromine and tert-butyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(tert-butyl)-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Bromo-1-(tert-butyl)-6-fluoro-1H-benzimidazole: Contains a benzimidazole ring instead of a pyrazole ring, leading to different chemical properties and applications.

    5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole:

Uniqueness

5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole is unique due to the presence of both bromine and nitro groups on the pyrazole ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

5-bromo-1-tert-butyl-4-nitropyrazole

InChI

InChI=1S/C7H10BrN3O2/c1-7(2,3)10-6(8)5(4-9-10)11(12)13/h4H,1-3H3

InChI Key

KONPPPQGNRDYNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)[N+](=O)[O-])Br

Origin of Product

United States

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